

# Application of Mosher's Method for the Stereochemical Assignment of Xestoaminol C

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## Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037

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## Introduction

**Xestoaminol C** is a 2-amino-3-tetradecanol, a marine natural product first isolated from the sponge *Xestospongia* sp.[1][2] It has garnered interest due to its biological activities, including the inhibition of reverse transcriptase.[1][2][3] The determination of the absolute stereochemistry of chiral molecules like **Xestoaminol C** is crucial for understanding their biological function and for their potential development as therapeutic agents. While the absolute configuration of (+)-**Xestoaminol C** was definitively established as (2S, 3R) through synthesis from (S)-alanine, Mosher's method remains a powerful and widely used NMR technique for assigning the absolute configuration of chiral alcohols and amines.[1][2][3][4]

This document provides a detailed application note and protocol for the hypothetical determination of the absolute stereochemistry of **Xestoaminol C** at the C-3 carbinol center using the modified Mosher's method.

## Principle of Mosher's Method

Mosher's method is an NMR-based technique used to determine the absolute configuration of stereogenic centers, particularly secondary alcohols and amines.[4][5][6] The method involves the derivatization of the chiral substrate with the two enantiomers of  $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters (or amides).[4][5][6]

Due to the anisotropic effect of the phenyl ring in the MTPA esters, the protons of the substrate experience different magnetic environments in the two diastereomers. By analyzing the differences in the  $^1\text{H}$  NMR chemical shifts ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the chiral center can be deduced.[4][5][6] A consistent pattern of positive and negative  $\Delta\delta$  values on either side of the stereocenter reveals its absolute configuration.

## Hypothetical Application to **Xestoaminol C**

For the application of Mosher's method to **Xestoaminol C**, the primary hydroxyl group at C-3 would be esterified with both (R)- and (S)-MTPA chloride. The amino group at C-2 is typically protected, for instance, as an N-acetyl derivative, to prevent it from reacting with the MTPA chloride.

The known absolute configuration of (+)-**Xestoaminol C** is (2S, 3R).[1][2][3] Therefore, the expected  $^1\text{H}$  NMR chemical shift differences ( $\Delta\delta$ ) for the protons near the C-3 stereocenter in the N-acetylated MTPA esters of **Xestoaminol C** would follow a predictable pattern. Protons on one side of the Mosher's acid plane will have positive  $\Delta\delta$  values, while those on the other side will have negative  $\Delta\delta$  values.

## Data Presentation

The following table summarizes the hypothetical  $^1\text{H}$  NMR data for the (R)- and (S)-MTPA esters of N-acetyl-**Xestoaminol C**. The  $\Delta\delta$  values are calculated as  $\delta\text{S} - \delta\text{R}$  and are consistent with the known (3R) configuration of the carbinol center.

Proton	$\delta S$ (ppm) (Hypothetical)	$\delta R$ (ppm) (Hypothetical)	$\Delta\delta$ ( $\delta S - \delta R$ ) (ppm)
H-1 (CH <sub>3</sub> )	1.20	1.15	+0.05
H-2	4.10	4.18	-0.08
H-4a	1.65	1.75	-0.10
H-4b	1.50	1.62	-0.12
H-5 to H-13	~1.25-1.40	~1.25-1.40	~0
H-14 (CH <sub>3</sub> )	0.88	0.88	0

Note: This data is hypothetical and serves to illustrate the expected outcome for a molecule with a (3R) configuration. In this model, the protons H-2 and H-4, which are on one side of the MTPA plane, exhibit negative  $\Delta\delta$  values, while the proton H-1 on the other side shows a positive  $\Delta\delta$  value.

## Experimental Protocols

### 1. N-Acetylation of **Xestoaminol C**

- Objective: To protect the C-2 amino group to ensure selective esterification of the C-3 hydroxyl group.
- Procedure:
  - Dissolve **Xestoaminol C** (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
  - Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.
  - Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-acetyl-**Xestoaminol C**.

## 2. Preparation of the (S)-MTPA Ester of N-acetyl-**Xestoaminol C**

- Objective: To synthesize the (S)-MTPA ester for NMR analysis.
- Procedure:
  - Dissolve N-acetyl-**Xestoaminol C** (1 equivalent) in anhydrous pyridine or DCM.
  - Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
  - Add (R)-(-)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.5 equivalents) to the solution at room temperature. Note: To form the (S)-ester, (R)-MTPA-Cl is used.
  - Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
  - Monitor the reaction progress by TLC.
  - Once the starting material is consumed, quench the reaction by adding a small amount of water.
  - Dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the resulting diastereomeric ester by flash chromatography.
- Acquire a  $^1\text{H}$  NMR spectrum of the purified product.

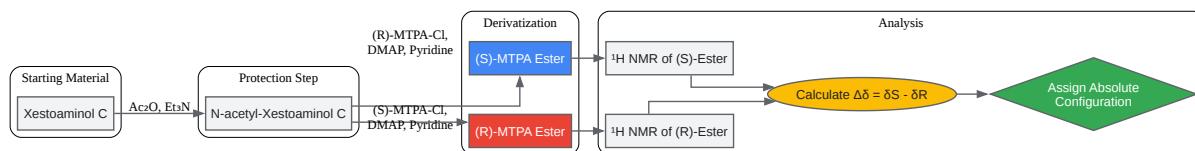
### 3. Preparation of the (R)-MTPA Ester of N-acetyl-**Xestoaminol C**

- Objective: To synthesize the (R)-MTPA ester for comparative NMR analysis.
- Procedure:
  - Follow the same procedure as for the (S)-MTPA ester, but substitute (R)-MTPA-Cl with (S)-(+)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
  - Acquire a  $^1\text{H}$  NMR spectrum of the purified product under identical conditions as the (S)-MTPA ester.

### 4. NMR Data Analysis

- Objective: To determine the  $\Delta\delta$  ( $\delta\text{S} - \delta\text{R}$ ) values and assign the absolute configuration of the C-3 stereocenter.
- Procedure:
  - Assign the proton signals in the  $^1\text{H}$  NMR spectra of both the (S)- and (R)-MTPA esters. This may require 2D NMR techniques such as COSY and HSQC.
  - Calculate the chemical shift difference ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) for each assigned proton.
  - Map the positive and negative  $\Delta\delta$  values onto the structure of N-acetyl-**Xestoaminol C**.
  - Based on the established model for Mosher's method, the distribution of  $\Delta\delta$  values will indicate the absolute configuration of the C-3 carbinol center.

## Visualizations



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Caption: Workflow for the determination of absolute configuration using Mosher's method.

### Mosher's Method Mnemonic for a (3R)-Alcohol

Protons on this side  
show  $\Delta\delta < 0$

C-3 (R)

Protons on this side  
show  $\Delta\delta > 0$

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Caption: Mnemonic for interpreting  $\Delta\delta$  values in Mosher's method for an (R)-alcohol.

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